rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis

Stereochemistry Medicinal Chemistry Asymmetric Synthesis

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis (CAS 2763584-64-9) is a chiral 2,4-disubstituted piperidine derivative with molecular formula C₉H₁₉NO and molecular weight 157.25 g/mol. The compound exists as a racemic mixture of (2R,4R) and (2S,4S) enantiomers in a cis relative configuration, with a methyl substituent at the 2-position and an isopropoxy group at the 4-position.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13567221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)OC(C)C
InChIInChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3/t8-,9-/m1/s1
InChIKeyWLIWCCFSVLOCRP-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,4R)-2-Methyl-4-(propan-2-yloxy)piperidine,cis (CAS 2763584-64-9): Procurement-Grade Chiral Piperidine Building Block for CNS and Stereochemistry-Dependent Synthesis


rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis (CAS 2763584-64-9) is a chiral 2,4-disubstituted piperidine derivative with molecular formula C₉H₁₉NO and molecular weight 157.25 g/mol [1]. The compound exists as a racemic mixture of (2R,4R) and (2S,4S) enantiomers in a cis relative configuration, with a methyl substituent at the 2-position and an isopropoxy group at the 4-position [1]. Its defined stereochemistry (InChI Key: WLIWCCFSVLOCRP-RKDXNWHRSA-N) distinguishes it from the stereochemically undefined analogue (CAS 1592650-37-7; InChI Key: WLIWCCFSVLOCRP-UHFFFAOYSA-N) [1]. The compound is supplied at 95% purity by vendors including Enamine, 1PlusChem, and Aaron, and serves as a versatile intermediate in medicinal chemistry, particularly for CNS-targeted drug discovery programs [1].

Why Generic Substitution of rac-(2R,4R)-2-Methyl-4-(propan-2-yloxy)piperidine,cis Fails: Stereochemical Identity, Physicochemical Properties, and Synthetic Provenance


Substituting this compound with its stereochemically undefined analogue (CAS 1592650-37-7) or structurally simpler alternatives (e.g., 4-isopropoxypiperidine, CAS 43139-18-0) introduces three distinct risks. First, loss of defined cis stereochemistry eliminates reproducibility in asymmetric synthesis and stereoselective biological assays—published SAR studies on 2,4-disubstituted piperidines demonstrate that cis versus trans configuration can invert transporter selectivity profiles (e.g., (-)-cis isomers exhibit DAT/NET selectivity while (+)-trans isomers show SERT/NET selectivity) [1]. Second, the 2-methyl group increases lipophilicity (XLogP3 = 1.4) and steric bulk relative to 4-isopropoxypiperidine (XLogP3 = 1.0), altering both passive membrane permeability and target binding [2]. Third, the isopropoxy ether at the 4-position reduces hydrogen bond donor count (HBD = 1) compared to the hydroxyl-bearing analogue (2R,4R)-2-methylpiperidin-4-ol (HBD = 2), modifying pharmacokinetic properties and metabolic vulnerability [2]. These differences are quantifiable and directly impact procurement decisions where stereochemical and physicochemical reproducibility are critical.

Quantitative Differentiation Evidence for rac-(2R,4R)-2-Methyl-4-(propan-2-yloxy)piperidine,cis: Head-to-Head Comparator Data for Procurement Decision Support


Stereochemical Identity: InChI Key Differentiation Versus Undefined Stereochemistry Analogue

The target compound (CAS 2763584-64-9) possesses a stereochemically resolved InChI Key (WLIWCCFSVLOCRP-RKDXNWHRSA-N) with two defined stereocenters in the cis configuration, whereas the closest commercially available analogue, 2-methyl-4-(propan-2-yloxy)piperidine (CAS 1592650-37-7), carries the non-stereochemical InChI Key WLIWCCFSVLOCRP-UHFFFAOYSA-N [1]. The target's isomeric SMILES notation, C[C@@H]1C[C@@H](CCN1)OC(C)C, encodes the specific (2R,4R) absolute configuration for one enantiomer within the racemate [1]. This stereochemical definition is essential for reproducibility in structure-activity relationship (SAR) studies, as published evidence on 2,4-disubstituted piperidines demonstrates that cis and trans isomers can exhibit opposing transporter selectivity: (-)-cis analogues show DAT/NET selectivity, while (+)-trans isomers exhibit SERT/NET selectivity [2].

Stereochemistry Medicinal Chemistry Asymmetric Synthesis

Procurement Cost Analysis: Price Premium for Stereochemically Defined Versus Undefined Piperidine Scaffold

Vendor pricing data reveals a consistent cost premium for the stereochemically defined target compound relative to its undefined analogue. At the 1-gram scale from the same supplier (Enamine, 95% purity), the target compound (CAS 2763584-64-9) is priced at $1,229/g versus $743/g for the undefined analogue (CAS 1592650-37-7), representing a 65% premium [1][2]. At the 0.25-gram scale, the premium is similar: $607/0.25g ($2,428/g) for the target versus $367/0.25g ($1,468/g) for the undefined compound [1][2]. This premium reflects the additional synthetic steps required for stereochemical control. In contrast, the structurally simpler 4-isopropoxypiperidine (CAS 43139-18-0), which lacks the 2-methyl substituent and stereochemical complexity, is priced at approximately $331/g (Aladdin, 96% purity)—roughly 3.7-fold less than the target compound .

Procurement Economics Chemical Sourcing Building Block Cost Analysis

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile Versus 4-Isopropoxypiperidine and (2R,4R)-2-Methylpiperidin-4-ol

The target compound's predicted XLogP3 of 1.4 is intermediate between 4-isopropoxypiperidine (XLogP3 = 1.0) and reflects the lipophilicity-enhancing effect of the 2-methyl substituent [1]. Compared to the hydroxyl analogue (2R,4R)-2-methylpiperidin-4-ol (predicted logP = 0.12–0.45), the isopropoxy ether increases lipophilicity by approximately 1.0–1.3 log units, which is expected to enhance passive membrane permeability and blood-brain barrier penetration [1]. The target compound has a reduced hydrogen bond donor count (HBD = 1, from the secondary amine only) versus the alcohol analogue (HBD = 2, from both amine and hydroxyl), while maintaining an equivalent hydrogen bond acceptor count (HBA = 2) [1]. Topological polar surface area (TPSA = 21.3 Ų) is essentially identical to 4-isopropoxypiperidine (TPSA = 21.26 Ų), indicating that the 2-methyl group modulates lipophilicity without altering polar surface area [1].

Physicochemical Properties Drug-likeness ADME Prediction

Cis Versus Trans Stereochemistry Impact on Biological Activity: Class-Level Evidence from 2,4-Disubstituted Piperidine SAR

Although no published head-to-head comparison of the cis and trans isomers of this specific compound exists, robust class-level evidence from 2,4-disubstituted piperidine SAR studies demonstrates that cis/trans configuration profoundly impacts biological activity. In a systematic study of 3,4-disubstituted piperidine-based monoamine transporter inhibitors, He et al. (2005) showed that (-)-cis analogues exhibit DAT/NET selectivity while (+)-trans analogues show SERT/NET selectivity [1]. Similarly, in a series of 2,4-disubstituted piperidines evaluated as CCR3 antagonists, the trans-disubstituted compound 31a showed an IC₅₀ of 1.4 nM versus 10 nM for the reference compound 22d, while cis-disubstituted analogues were explicitly noted to be less active [2]. Furthermore, alkoxy-piperidine derivatives as a class have demonstrated serotonin reuptake inhibition (IC₅₀ = 85–177 nM) and 5-HT₁A/5-HT₇ receptor binding (Kᵢ = 12–35 nM) with in vivo antidepressant activity, establishing the pharmacological relevance of alkoxy-substituted piperidine scaffolds [3].

Stereochemistry-Activity Relationship Piperidine Pharmacology Transporter Selectivity

Synthetic Provenance and Vendor Availability: Single-Source Versus Multi-Vendor Supply Landscape

The target compound (CAS 2763584-64-9) is available from at least five distinct vendors (Enamine, 1PlusChem, Aaron, A2B Chem, and Kuujia), with pricing at the 1-gram scale ranging from $1,229 (Enamine) to competitive quotes from alternative suppliers [1]. In contrast, the trans diastereomer (2R,4S)/(2S,4R) does not appear to have a dedicated CAS number or commercial availability from these vendors, making the cis compound the only readily accessible stereoisomer for procurement [1]. The undefined stereochemistry analogue (CAS 1592650-37-7) is also available from multiple vendors including Enamine, Ambeed, and 1PlusChem, with broader catalog coverage [2]. This multi-vendor landscape for the target compound provides supply chain resilience and competitive pricing, though the absolute cost remains higher than the undefined analogue due to the additional synthetic complexity of stereochemical control during manufacture.

Supply Chain Chemical Sourcing Vendor Comparison

High-Value Application Scenarios for rac-(2R,4R)-2-Methyl-4-(propan-2-yloxy)piperidine,cis in Drug Discovery and Chemical Biology


CNS Drug Discovery: Serotonin Transporter and 5-HT Receptor Modulator Scaffold Development

The alkoxy-piperidine scaffold class, to which this compound belongs, has demonstrated validated pharmacological activity in SSRI/5-HT₁A/5-HT₇ programs. Published alkoxy-piperidine derivatives achieve serotonin reuptake inhibition IC₅₀ values of 85–177 nM and 5-HT₁A/5-HT₇ receptor binding affinities (Kᵢ) of 12–35 nM, with confirmed in vivo antidepressant activity in forced swimming and tail suspension tests [1]. The target compound's defined cis stereochemistry, moderate lipophilicity (XLogP3 = 1.4), and single hydrogen bond donor (HBD = 1) align with CNS drug-likeness parameters, making it a rational starting scaffold for lead optimization programs targeting neuropsychiatric indications. Procurement of the stereochemically defined racemate ensures reproducible SAR generation, where subsequent chiral resolution can isolate the individual enantiomers for potency and selectivity profiling.

Asymmetric Synthesis and Chiral Ligand Development

The compound's two defined stereocenters in cis configuration provide a rigid chiral framework suitable for elaboration into enantioselective catalysts and chiral ligands. The isopropoxy group at the 4-position serves dual purposes: it acts as a steric directing group during further functionalization and can be cleaved under acidic conditions to reveal a hydroxyl handle for additional diversification. The defined stereochemistry (InChI Key: WLIWCCFSVLOCRP-RKDXNWHRSA-N) ensures batch-to-batch reproducibility in asymmetric transformations [2]. The 2-methyl substituent introduces additional steric bias that can influence the stereochemical outcome of reactions at the piperidine nitrogen or at positions conjugated to the ring system.

Pharmacokinetic Modulation Through 4-Position Ether Functionalization

Compared to the hydroxyl analogue (2R,4R)-2-methylpiperidin-4-ol (logP = 0.12–0.45, HBD = 2), the isopropoxy ether increases lipophilicity by approximately 1.0–1.3 log units while reducing the hydrogen bond donor count by one [2]. This modification is expected to enhance passive membrane permeability and blood-brain barrier penetration while reducing metabolic vulnerability to Phase II glucuronidation or sulfation at the 4-position. In lead optimization campaigns, the isopropoxy group can be systematically varied (e.g., to cyclopropylmethoxy, difluoroethoxy, or trifluoroethoxy) to fine-tune lipophilicity and metabolic stability, with the target compound serving as the reference scaffold for such SAR explorations.

NK2 Receptor Antagonist and Neurokinin Program Intermediate

The 4-substituted piperidine structural class is established in the patent literature as a privileged scaffold for neurokinin receptor antagonism, particularly at the NK2 receptor, with therapeutic relevance in asthma and related inflammatory conditions [3]. The target compound's 4-isopropoxy substitution pattern aligns with the general structural requirements for NK2 antagonist activity described in US Patent 5,567,700 and related filings. The cis-2,4-disubstitution pattern provides a defined spatial orientation of the pharmacophoric elements, which class-level SAR suggests is critical for receptor subtype selectivity. Procurement of this specific diastereomer is essential for NK2-targeted programs where stereochemical integrity directly impacts antagonist potency and selectivity.

Quote Request

Request a Quote for rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.